molecular formula C18H28O5S B14382129 Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol CAS No. 90165-56-3

Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol

Cat. No.: B14382129
CAS No.: 90165-56-3
M. Wt: 356.5 g/mol
InChI Key: RUBPKYOFHWISPG-UHFFFAOYSA-N
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Description

Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol is a complex organic compound with a unique structure that combines the properties of acetic acid, benzenesulfonyl, and a dimethyloctenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of 3,7-dimethyloct-6-en-1-ol with benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to acetic acid treatment to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol: Unique due to the combination of acetic acid, benzenesulfonyl, and dimethyloctenol moieties.

    Benzenesulfonyl chloride: Used in the synthesis of sulfonyl compounds.

    3,7-Dimethyloct-6-en-1-ol: A precursor in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to its multifunctional structure, which allows it to participate in diverse chemical reactions and exhibit a range of biological activities. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

90165-56-3

Molecular Formula

C18H28O5S

Molecular Weight

356.5 g/mol

IUPAC Name

acetic acid;8-(benzenesulfonyl)-3,7-dimethyloct-6-en-1-ol

InChI

InChI=1S/C16H24O3S.C2H4O2/c1-14(11-12-17)7-6-8-15(2)13-20(18,19)16-9-4-3-5-10-16;1-2(3)4/h3-5,8-10,14,17H,6-7,11-13H2,1-2H3;1H3,(H,3,4)

InChI Key

RUBPKYOFHWISPG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=C(C)CS(=O)(=O)C1=CC=CC=C1)CCO.CC(=O)O

Origin of Product

United States

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